![molecular formula C17H18BrClO4 B5178530 2-bromo-4-chloro-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5178530.png)
2-bromo-4-chloro-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene
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Overview
Description
2-bromo-4-chloro-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene, also known as BCEE, is a chemical compound that has gained significant attention in scientific research. BCEE belongs to the family of phenols and is often used as a reagent in organic synthesis. In
Mechanism of Action
The mechanism of action of 2-bromo-4-chloro-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene is not well understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the ether group. 2-bromo-4-chloro-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene can also undergo substitution reactions with various electrophiles, such as alkyl halides and acyl halides.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of 2-bromo-4-chloro-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene. However, it has been reported to exhibit moderate toxicity in animal studies. 2-bromo-4-chloro-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene has been shown to induce oxidative stress and damage to liver cells in rats, indicating potential hepatotoxicity.
Advantages and Limitations for Lab Experiments
2-bromo-4-chloro-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene has several advantages for use in lab experiments. It is readily available and easy to handle, making it a popular reagent in organic synthesis. 2-bromo-4-chloro-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene is also stable under normal lab conditions, allowing for long-term storage. However, 2-bromo-4-chloro-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene has limitations in terms of its toxicity and potential health hazards. It is important to handle 2-bromo-4-chloro-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene with caution and follow proper safety protocols when working with this compound.
Future Directions
There are several future directions for research on 2-bromo-4-chloro-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene. One area of interest is the development of new synthetic methods for 2-bromo-4-chloro-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene and its derivatives. This could involve the optimization of reaction conditions or the use of alternative catalysts. Another area of research is the investigation of the mechanism of action of 2-bromo-4-chloro-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene and its potential applications in organic synthesis. Finally, there is a need for further studies on the toxicity and potential health hazards of 2-bromo-4-chloro-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene to ensure safe handling and use in lab experiments.
Synthesis Methods
The synthesis of 2-bromo-4-chloro-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene involves the reaction of 2-bromo-4-chlorophenol with ethylene glycol monomethyl ether in the presence of a base catalyst. The reaction proceeds through an etherification reaction, forming the desired product 2-bromo-4-chloro-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
Scientific Research Applications
2-bromo-4-chloro-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene has been widely used in scientific research, particularly in the field of organic synthesis. It has been used as a reagent in the synthesis of various compounds, including heterocyclic compounds, benzimidazoles, and pyrroles. 2-bromo-4-chloro-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene has also been used as a starting material for the synthesis of pharmaceuticals and agrochemicals.
properties
IUPAC Name |
2-bromo-4-chloro-1-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClO4/c1-20-16-4-2-3-5-17(16)23-11-9-21-8-10-22-15-7-6-13(19)12-14(15)18/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNNXIYLZIFVHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOCCOC2=C(C=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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